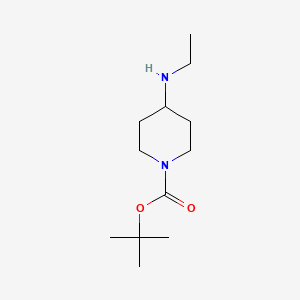

1-Boc-4-乙基氨基哌啶

描述

1-Boc-4-Ethylaminopiperidine, also known as N-BOC-4-EAP, is a compound that has gained significant scientific interest due to its potential applications in various research and industrial fields. It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Synthesis Analysis

1-Boc-4-Ethylaminopiperidine is a biochemical used for proteomics research . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular formula of 1-Boc-4-Ethylaminopiperidine is C12H24N2O2 . The InChI code is 1S/C12H24N2O2/c1-5-13-10-6-8-14 (9-7-10)11 (15)16-12 (2,3)4/h10,13H,5-9H2,1-4H3 .Chemical Reactions Analysis

As an intermediate, 1-Boc-4-Ethylaminopiperidine is involved in the synthesis of various pharmaceutical compounds. It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

1-Boc-4-Ethylaminopiperidine has a molecular weight of 228.33 g/mol . It is a solid or semi-solid or lump or liquid at room temperature .科学研究应用

化学性质和结构

“1-Boc-4-乙基氨基哌啶”是一种化合物,其CAS号为:264905-39-7,分子量为228.33 . 其线性化学式为C12H24N2O2 . 该化合物的IUPAC名称为叔丁基4-(乙基氨基)-1-哌啶羧酸酯 .

在药物发现中的作用

哌啶核是“1-Boc-4-乙基氨基哌啶”结构的一部分,是药物生产中的重要基石 . 哌啶副产物已显示出几种重要的药效团特征,并被用于不同的治疗应用 .

抗癌应用

包括“1-Boc-4-乙基氨基哌啶”在内的哌啶衍生物正被用作抗癌剂 . 它们已显示出在抑制各种类型癌症的增殖和转移方面具有良好的效果 .

抗菌应用

哌啶衍生物也已被用作抗菌剂 . 它们已显示出对多种微生物菌株的有效性,使其在药物发现领域得到广泛应用 .

止痛和抗炎应用

“1-Boc-4-乙基氨基哌啶”和其他哌啶衍生物已被用作止痛和抗炎剂 . 它们已显示出在减轻疼痛和炎症方面取得显著成果,使其在新药开发中具有价值 .

抗精神病应用

哌啶衍生物已被用作抗精神病药 . 它们在治疗各种精神疾病方面显示出潜力,进一步扩展了它们在药物发现领域的应用 .

工业应用

“1-Boc-4-乙基氨基哌啶”,也称为N-BOC-4-EAP,由于其在各种研究和工业领域的潜在应用,已引起科学界的极大兴趣.

安全和危害

1-Boc-4-Ethylaminopiperidine is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The compound has hazard statements H301-H315-H319-H335-H410 and precautionary statements P261-P273-P301+P310-P305+P351+P338 .

属性

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

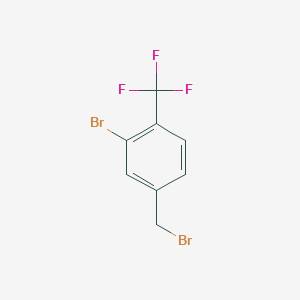

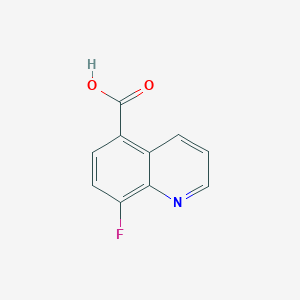

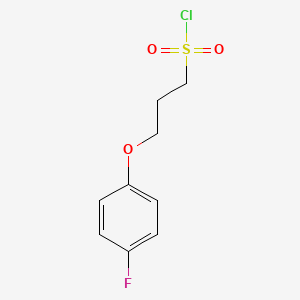

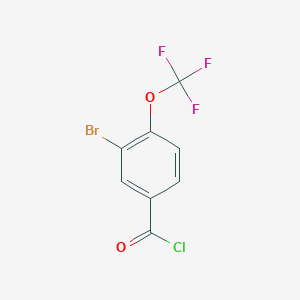

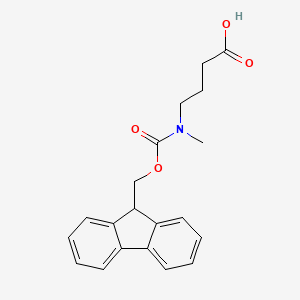

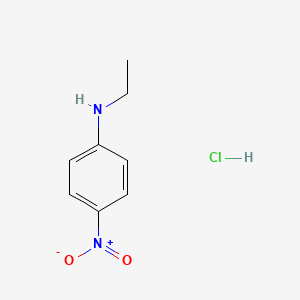

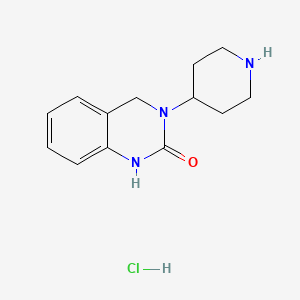

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

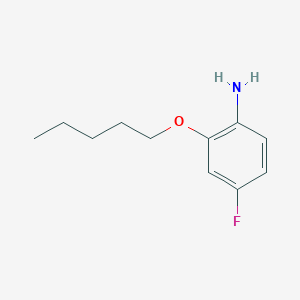

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)